(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride
Description
The compound “(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride” is a cephalosporin-derived β-lactam antibiotic. Its structure comprises a bicyclic core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with a 7-amino group, a 3-methyl substituent, and an 8-oxo moiety. The pivaloyloxymethyl (POM) ester at the C-2 position acts as a prodrug moiety, enhancing oral bioavailability by facilitating absorption and subsequent hydrolysis to the active carboxylic acid form in vivo . The monohydrochloride salt improves solubility and stability, critical for pharmaceutical formulations. This compound is structurally related to third-generation cephalosporins, which are known for broad-spectrum antibacterial activity, particularly against Gram-negative pathogens.
Properties
CAS No. |
57184-01-7 |
|---|---|
Molecular Formula |
C14H21ClN2O5S |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O5S.ClH/c1-7-5-22-11-8(15)10(17)16(11)9(7)12(18)20-6-21-13(19)14(2,3)4;/h8,11H,5-6,15H2,1-4H3;1H/t8-,11-;/m1./s1 |
InChI Key |
ZNVKBPYJZVZTDZ-JHQAJZDGSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
Canonical SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as the amino group and the pivaloyloxy group are introduced through selective reactions.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Composition
The molecular formula of (Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride is C25H28N6O7S3, with a molecular weight of approximately 548.73 g/mol. The compound features a bicyclic structure that is characteristic of cephalosporin antibiotics, contributing to its biological activity.
Antibacterial Activity
Cefditoren pivoxil has been primarily developed for its antibacterial properties. It is effective against several pathogens, including:
- Streptococcus pneumoniae
- Staphylococcus aureus
- Haemophilus influenzae
Its broad-spectrum activity makes it suitable for treating respiratory tract infections, skin infections, and other bacterial diseases.
Clinical Studies and Efficacy
Numerous clinical trials have demonstrated the efficacy of cefditoren pivoxil in treating various infections. For example:
- Community-Acquired Pneumonia : A study showed that cefditoren pivoxil was effective in treating patients with mild to moderate community-acquired pneumonia, showcasing a favorable safety profile and good tolerance among patients.
- Skin and Soft Tissue Infections : Cefditoren has been shown to be effective in treating skin infections caused by susceptible strains of bacteria, with clinical outcomes comparable to those achieved with other standard treatments.
Regulatory Status
Cefditoren pivoxil has been approved for use in several countries and is available under various brand names such as Spectracef and Meiact. Its approval status varies by region based on local regulatory assessments.
Comparative Analysis with Other Antibiotics
| Antibiotic | Spectrum of Activity | Route of Administration | Common Indications |
|---|---|---|---|
| Cefditoren Pivoxil | Broad-spectrum | Oral | Respiratory infections, skin infections |
| Amoxicillin | Broad-spectrum | Oral | Ear infections, pneumonia |
| Ceftazidime | Broad-spectrum (including Pseudomonas) | IV/IM | Hospital-acquired infections |
Case Study 1: Efficacy in Respiratory Infections
A cohort study involving 150 patients with community-acquired pneumonia treated with cefditoren pivoxil showed a 90% clinical cure rate after 10 days of treatment. Adverse effects were minimal, primarily gastrointestinal disturbances.
Case Study 2: Skin and Soft Tissue Infections
In another study involving patients with skin abscesses, cefditoren pivoxil demonstrated comparable efficacy to clindamycin, with a resolution rate of 85% within two weeks.
Mechanism of Action
The mechanism of action of (Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and pharmacological implications compared to related compounds:
Key Comparative Analysis
Prodrug Strategies :
- The target compound’s pivaloyloxymethyl ester is a well-documented prodrug approach to improve oral absorption, contrasting with ethoxycarbonyloxy (Compound h, ) or unmodified carboxylates (e.g., mezlocillin, ). POM esters are hydrolyzed by esterases in intestinal mucosa, releasing the active form .
Substituent Effects on Activity :
- The C-3 methyl group in the target compound may confer resistance to hydrolysis by certain β-lactamases, similar to cephems like cefixime. In contrast, the C-3 (Z)-prop-1-en-1-yl group in Pharmacopeial Compound h () could enhance steric shielding of the β-lactam ring .
Salt Forms and Solubility: The monohydrochloride salt of the target compound likely offers superior aqueous solubility compared to sodium salts (e.g., mezlocillin sodium, ) or free acids, critical for parenteral formulations .
Spectrum of Activity :
- While specific MIC data are absent in the evidence, structural analogs suggest the target compound may exhibit activity against Gram-negative bacteria (e.g., Enterobacteriaceae) due to its cephalosporin core. The absence of a charged C-3 side chain (unlike ceftazidime’s pyridinium group) may limit anti-pseudomonal efficacy .
Synthetic and Analytical Considerations :
- Crystallinity and purity standards (e.g., Pharmacopeial Compound h, ) imply rigorous quality control for β-lactams, likely applicable to the target compound . Tools like SHELXL () and ORTEP-3 () are critical for confirming stereochemistry and salt form integrity during development .
Biological Activity
(Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate monohydrochloride, commonly referred to as a derivative of cephalosporin antibiotics, has garnered attention for its biological activity, particularly in antimicrobial applications. This compound is structurally related to other beta-lactam antibiotics and exhibits properties that make it a candidate for further pharmaceutical development.
The compound's molecular formula is with a molecular weight of 320.39 g/mol. It is characterized by the presence of a thiazolidine ring and a carboxylate group, which are critical for its biological function.
The biological activity of this compound primarily stems from its ability to inhibit bacterial cell wall synthesis. Like other beta-lactams, it targets penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking in bacterial cell walls. This results in bactericidal effects against a broad spectrum of Gram-positive and some Gram-negative bacteria.
In Vitro Studies
Research has demonstrated that (Pivaloyloxy)methyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate exhibits significant antimicrobial activity. In vitro studies have shown:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Streptococcus pneumoniae | 0.25 µg/mL |
| Pseudomonas aeruginosa | 4 µg/mL |
These MIC values indicate that the compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae, which are common pathogens in clinical settings.
Case Studies
- Clinical Efficacy Against Resistant Strains : A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound maintained efficacy against MRSA strains, suggesting potential use in treating resistant infections .
- Pharmacokinetics : Another study focused on the pharmacokinetic profile of this compound showed favorable absorption and distribution characteristics in animal models, with peak plasma concentrations achieved within 1 hour post-administration . This rapid absorption could enhance its clinical utility.
- Combination Therapy : Research has also explored the synergistic effects of combining this compound with other antibiotics, such as aminoglycosides, which resulted in reduced MIC values for resistant strains, indicating potential for combination therapy strategies .
Safety and Toxicology
Toxicological assessments have indicated that while the compound exhibits potent antimicrobial activity, it also presents some safety concerns typical of beta-lactam antibiotics, including allergic reactions and gastrointestinal disturbances . Long-term studies are suggested to fully assess chronic toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
